
1-(2-Butyl)piperazine
Vue d'ensemble
Description
1-(2-Butyl)piperazine is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at the 1,4-positions Piperazine derivatives are widely used in medicinal chemistry due to their diverse pharmacological properties
Mécanisme D'action
Target of Action
1-(2-Butyl)piperazine is a derivative of piperazine, a class of compounds that have been found to interact with a variety of biological targets. Piperazine derivatives have been shown to act as antagonists for the Histamine H3 and Sigma-1 receptors . These receptors play crucial roles in various physiological processes, including neurotransmission and modulation of immune responses .
Mode of Action
Piperazine derivatives, including this compound, are thought to exert their effects by binding to their target receptors and modulating their activity. For instance, piperazine is known to act as a GABA receptor agonist , causing hyperpolarization of nerve endings and resulting in the paralysis of certain parasites
Biochemical Pathways
Piperazine and its derivatives have been found to impact a variety of biochemical pathways, particularly those involving neurotransmission . By acting as an agonist for GABA receptors, piperazine can influence the transmission of signals in the nervous system .
Pharmacokinetics
The nitrogen atom sites in the piperazine ring serve as hydrogen bond donors/acceptors, tuning the interactions with receptors and increasing water solubility and bioavailability .
Result of Action
Piperazine and its derivatives are known to cause paralysis in certain parasites, suggesting that this compound may have similar effects .
Analyse Biochimique
Biochemical Properties
1-(2-Butyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine and affecting neurotransmission. Additionally, this compound can bind to GABA receptors, modulating their activity and influencing neuronal signaling .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated cytotoxic effects, inducing apoptosis and inhibiting cell proliferation . It influences cell signaling pathways, such as the intrinsic mitochondrial pathway, leading to the activation of caspases and the release of cytochrome c . Furthermore, this compound can alter gene expression, affecting the transcription of genes involved in cell cycle regulation and apoptosis . Its impact on cellular metabolism includes the inhibition of succinic acid metabolism, disrupting energy production in cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine . This inhibition leads to increased acetylcholine levels, enhancing cholinergic signaling. Additionally, this compound can act as an agonist for GABA receptors, promoting inhibitory neurotransmission . These molecular interactions contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its breakdown, reducing its efficacy. In vitro and in vivo studies have demonstrated that this compound maintains its biological activity over extended periods, with consistent effects on cellular function . Long-term exposure to this compound can result in sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as enhancing neurotransmission and inhibiting cancer cell proliferation . At high doses, it can cause toxic effects, including neurotoxicity and gastrointestinal disturbances . Studies in animal models have identified threshold doses for these effects, providing valuable information for determining safe and effective dosages . The compound’s safety margin varies across species, with some animals tolerating higher doses than others .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the metabolism of neurotransmitters, such as acetylcholine and GABA, by modulating the activity of acetylcholinesterase and GABA receptors . Additionally, this compound affects the metabolic flux of succinic acid, disrupting energy production in cells . These interactions highlight the compound’s role in regulating metabolic processes and maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . Studies have shown that this compound is distributed throughout various tissues, with higher concentrations observed in the brain and liver . This distribution pattern is essential for understanding the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can localize to specific cellular compartments, such as the cytoplasm, mitochondria, and nucleus . Its localization is influenced by targeting signals and post-translational modifications, directing it to specific organelles . For instance, this compound can accumulate in the mitochondria, where it affects energy production and apoptosis . Understanding its subcellular localization provides insights into its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Butyl)piperazine can be synthesized through several methods. One common approach involves the alkylation of piperazine with 2-bromobutane under basic conditions. The reaction typically proceeds as follows:
Step 1: Piperazine is dissolved in a suitable solvent, such as ethanol or acetonitrile.
Step 2: 2-Bromobutane is added to the solution.
Step 3: A base, such as sodium hydroxide or potassium carbonate, is introduced to facilitate the alkylation reaction.
Step 4: The reaction mixture is heated to reflux for several hours.
Step 5: The product is isolated through extraction and purification techniques, such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Butyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as triethylamine or pyridine.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogen atoms replacing the butyl group.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(2-Butyl)piperazine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: this compound is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical drugs.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Piperazine: The parent compound with a simpler structure.
1-(2-Ethyl)piperazine: A derivative with an ethyl group instead of a butyl group.
1-(2-Propyl)piperazine: A derivative with a propyl group instead of a butyl group.
Uniqueness of 1-(2-Butyl)piperazine: this compound is unique due to the presence of the butyl group, which can influence its pharmacokinetic and pharmacodynamic properties. The butyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites.
Propriétés
IUPAC Name |
1-butan-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-3-8(2)10-6-4-9-5-7-10/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHCLIRTNOSAPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370889 | |
| Record name | 1-(2-butyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34581-21-0 | |
| Record name | 1-(1-Methylpropyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34581-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-butyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(butan-2-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal](/img/structure/B1272112.png)

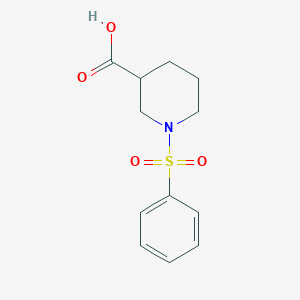
![1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid](/img/structure/B1272120.png)
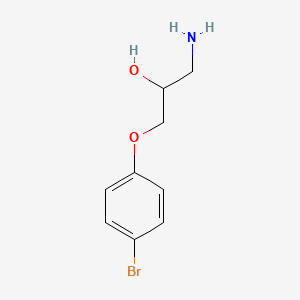

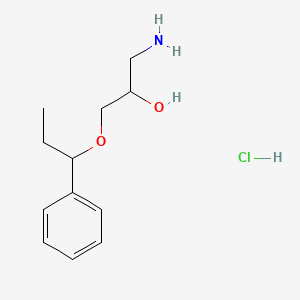
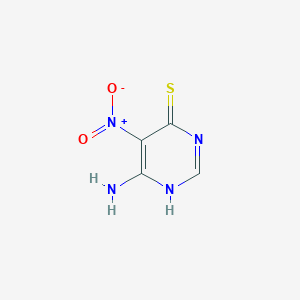
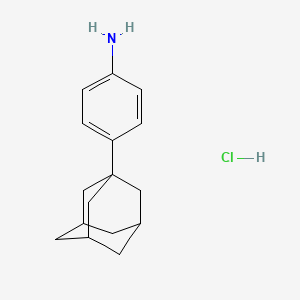
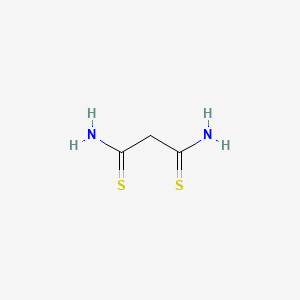
![2-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272153.png)
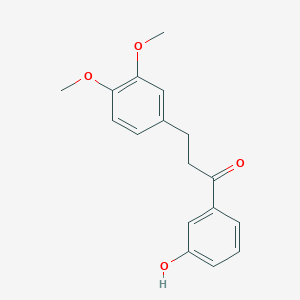
![4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine](/img/structure/B1272156.png)
![9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one](/img/structure/B1272157.png)
